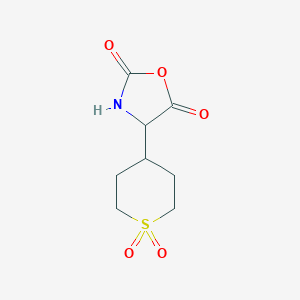

4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione

Description

4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione is a heterocyclic compound featuring a five-membered oxazolidine-2,5-dione core substituted at the 4-position with a tetrahydrothiopyranyl group modified by a sulfone (1,1-dioxido) moiety.

Properties

Molecular Formula |

C8H11NO5S |

|---|---|

Molecular Weight |

233.24 g/mol |

IUPAC Name |

4-(1,1-dioxothian-4-yl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C8H11NO5S/c10-7-6(9-8(11)14-7)5-1-3-15(12,13)4-2-5/h5-6H,1-4H2,(H,9,11) |

InChI Key |

OPKIAEZFCNGYRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CCC1C2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione typically involves the reaction of tetrahydrothiopyran derivatives with oxazolidine-2,5-dione under specific conditions. One common method includes the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, often using halides in the presence of bases like sodium hydride.

Common reagents used in these reactions include sodium methoxide, sodium hydride, and sulfuric acid. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxazolidines.

Scientific Research Applications

4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxido-4-tetrahydrothiopyranyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of phosphodiesterase, it prevents the breakdown of cyclic nucleotides, thereby modulating various cellular processes. As a β-secretase BACE1 inhibitor, it interferes with the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Oxazolidine-2,5-diones

The oxazolidine-2,5-dione scaffold is versatile, with substituents significantly altering physicochemical and biological properties. Key analogs include:

Key Observations :

- The sulfone group in the target compound distinguishes it from alkyl (e.g., sec-butyl) and aryl (e.g., fluorophenyl) analogs, likely increasing its polarity and aqueous solubility compared to hydrophobic substituents .

- Aromatic substituents (e.g., 4-fluorophenyl) may enhance π-π stacking interactions in biological systems, whereas the sulfone group could improve binding to polar targets .

Comparison with Piperazine-2,5-diones (Diketopiperazines)

Diketopiperazines (DKPs), such as those isolated from marine actinomycetes, share a six-membered piperazine-2,5-dione core but differ in ring size and substituent flexibility:

Key Observations :

- Bioactivity: DKPs like albonoursin exhibit antiviral activity against H1N1, suggesting that the target compound’s sulfone substituent could modulate similar pathways if tested .

Comparison with Pyrrolidine Derivatives

Pyrrolidine-based compounds, such as 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate, highlight differences in functionalization and applications:

- Core Structure : Pyrrolidine (five-membered, saturated) vs. oxazolidine (five-membered, oxygen-containing).

- Substituents: The pyrrolidine derivative features ester, cyano, and tert-butyl groups, enabling diverse reactivity. In contrast, the target compound’s sulfone group may prioritize stability and polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.